Cas no 35812-43-2 (2-(Cyclohexylamino)nicotinic acid)
2-(Cyclohexylamino)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclohexylamino)nicotinic acid
- 2-(cyclohexylamino)pyridine-3-carboxylic acid
- 35812-43-2
- Oprea1_081802
- AKOS000215622
- BRN 0479156
- SR-01000315894
- SR-01000315894-1
- Nicotinic acid, 2-(cyclohexylamino)-
- 5-22-13-00595 (Beilstein Handbook Reference)
- Oprea1_110974
- DTXSID70189351
- 2-(Cyclohexylamino)nicotinicacid
- S-217
- DB-093352
- S 218
-
- MDL: MFCD01711773
- Inchi: 1S/C12H16N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)(H,15,16)
- InChI Key: INQLAEJSGOOWOP-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN=C1NC1CCCCC1)=O
Computed Properties
- Exact Mass: 220.12100
- Monoisotopic Mass: 220.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 62.2Ų
Experimental Properties
- PSA: 62.22000
- LogP: 2.59740
2-(Cyclohexylamino)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 053231-500mg |
2-(Cyclohexylamino)nicotinic acid |
35812-43-2 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 053231-2.5g |
2-(Cyclohexylamino)nicotinic acid |
35812-43-2 | 2.5g |
$720.00 | 2023-09-10 | ||
| Alichem | A029205939-5g |
2-(Cyclohexylamino)nicotinic acid |
35812-43-2 | 95% | 5g |
$463.50 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734350-1g |
2-(Cyclohexylamino)nicotinic acid |
35812-43-2 | 98% | 1g |
¥1264.00 | 2024-05-17 |
2-(Cyclohexylamino)nicotinic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(Cyclohexylamino)nicotinic acid
Introduction to CAS No. 35812-43-2: 2-(Cyclohexylamino)nicotinic Acid
CAS No. 35812-43-2, commonly referred to as 2-(Cyclohexylamino)nicotinic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinic acid, a well-known precursor to niacin (vitamin B3), and incorporates a cyclohexylamino group at the second position of the nicotinic acid structure. The cyclohexylamino group introduces unique chemical properties, making this compound a valuable subject for research and potential applications in drug development.
The structure of 2-(Cyclohexylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group at position 6 and an amino group substituted with a cyclohexyl moiety at position 2. This substitution pattern not only enhances the compound's stability but also influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted the importance of such structural modifications in improving the bioavailability and efficacy of drugs targeting specific biological pathways.
One of the most promising applications of CAS No. 35812-43-2 lies in its potential as a precursor for the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored its use in developing agents that modulate nicotinamide adenine dinucleotide (NAD+) levels, a coenzyme involved in numerous cellular processes, including energy production and DNA repair. By influencing NAD+ metabolism, compounds like 2-(Cyclohexylamino)nicotinic acid could play a role in treating age-related diseases, neurodegenerative disorders, and metabolic syndromes.
Recent advancements in synthetic chemistry have also led to novel methods for synthesizing CAS No. 35812-43-2. Traditional approaches involved multi-step reactions with low yields, but modern techniques leveraging catalytic asymmetric synthesis and microwave-assisted reactions have significantly improved both efficiency and scalability. These innovations are crucial for transitioning from laboratory-scale synthesis to industrial production, ensuring that 2-(Cyclohexylamino)nicotinic acid remains accessible for further research and development.
In terms of biological activity, CAS No. 35812-43-2 has shown potential as an inhibitor of certain enzymes involved in inflammation and oxidative stress. Preclinical studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting its utility in anti-inflammatory therapies. Furthermore, its ability to scavenge free radicals makes it a candidate for antioxidant formulations aimed at protecting cells from oxidative damage.
The pharmacokinetic profile of CAS No. 35812-43-2 has been extensively studied using animal models. Results indicate moderate absorption following oral administration, with significant bioavailability due to efficient intestinal uptake mechanisms. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites that retain some biological activity. This understanding is critical for designing dosage regimens that maximize therapeutic efficacy while minimizing adverse effects.
Another area of active research involves the use of CAS No. 35812-43-2 as a building block for constructing heterocyclic compounds with diverse functionalities. By incorporating this compound into larger molecular frameworks, chemists can create molecules with enhanced selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs) or ion channels.
In conclusion, CAS No. 35812-43-2 (2-(Cyclohexylamino)nicotinic acid) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure, favorable pharmacokinetic properties, and diverse biological activities make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to contribute meaningfully to advancements in medicine and healthcare.
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